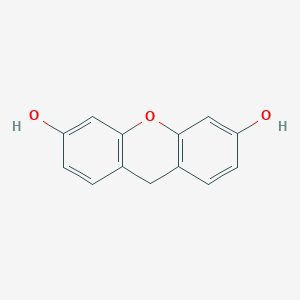

3,6-Dihydroxyxanthane

Description

BenchChem offers high-quality 3,6-Dihydroxyxanthane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dihydroxyxanthane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-xanthene-3,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-4,6-7,14-15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYQQADWTNPTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)O)OC3=C1C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433778 | |

| Record name | 9H-xanthene-3,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102914-73-8 | |

| Record name | 9H-xanthene-3,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,6-Dihydroxyxanthone from a Benzophenone Intermediate

Foreword: The Strategic Importance of the Xanthone Scaffold

Xanthones (9H-xanthen-9-ones) represent a class of oxygenated heterocyclic compounds built upon a dibenzo-γ-pyrone framework.[1] This privileged scaffold is a cornerstone of numerous natural products and is responsible for a remarkable breadth of pharmacological activities, including anti-tumor, antioxidant, anti-inflammatory, and antimicrobial properties.[2][3][4][5] Among the vast family of xanthones, 3,6-dihydroxyxanthone is a fundamentally important structure, serving both as a bioactive compound in its own right and as a key precursor for more complex derivatives, such as fluorescein and rhodamine dyes.[2][4][6] Its utility in studying anti-inflammatory, anticancer, and antimicrobial activities makes robust and efficient synthetic routes to this molecule highly valuable for researchers in medicinal chemistry and drug development.[6][7]

This guide provides a comprehensive, in-depth exploration of a modern and efficient two-step synthesis of 3,6-dihydroxyxanthone, proceeding through a key 2,2',4,4'-tetrahydroxybenzophenone intermediate. We will dissect the causality behind the chosen methodologies, provide self-validating experimental protocols, and ground all claims in authoritative scientific literature.

Strategic Synthesis Design: The Benzophenone Pathway

While several classical methods exist for xanthone synthesis, such as the Grover, Shah, and Shah reaction, the synthesis via cyclodehydration of a 2,2'-dihydroxybenzophenone intermediate offers significant advantages in terms of yield, purity, and scalability.[8][9] This strategy bifurcates the synthesis into two logical, high-yielding stages:

-

Formation of the Benzophenone Core: The initial step involves the construction of a symmetrically substituted 2,2',4,4'-tetrahydroxybenzophenone. This molecule contains all the necessary atoms for the final xanthone scaffold, pre-arranged for the subsequent cyclization.

-

Intramolecular Annulation: The second stage is a cyclodehydration reaction, where an intramolecular nucleophilic attack from a hydroxyl group onto the central carbonyl carbon forges the central pyrone ring, yielding the tricyclic xanthone structure.

This approach allows for the isolation and purification of the benzophenone intermediate, ensuring that the final, often more challenging, cyclization step begins with high-purity material, which is critical for achieving a high overall yield.

Part I: Synthesis of the 2,2',4,4'-Tetrahydroxybenzophenone Precursor

The cornerstone of this synthesis is the efficient creation of the benzophenone intermediate. This is achieved via a Friedel-Crafts acylation reaction between a salicylic acid derivative and a phenol partner.

Mechanistic Rationale and Reagent Selection

The chosen reactants are 4-hydroxysalicylic acid and resorcinol. The key challenge in this acylation is to drive the reaction towards the desired benzophenone product while avoiding premature cyclization or other side reactions. For this purpose, Eaton's reagent (a 7.7 wt% solution of phosphorus pentoxide in methanesulfonic acid) is the condensing agent of choice.[9][10]

Why Eaton's Reagent?

-

High Acidity and Dehydrating Power: It is a potent superacid and dehydrating agent, effectively activating the carboxylic acid for electrophilic aromatic substitution.

-

Milder Conditions: Compared to classical catalysts like fused zinc chloride or aluminum chloride, Eaton's reagent often allows for lower reaction temperatures and shorter reaction times, minimizing degradation of the electron-rich phenolic substrates.[9]

-

Homogeneous Medium: It provides a homogeneous reaction medium, improving reaction kinetics and reproducibility.

The reaction proceeds when Eaton's reagent protonates the carboxylic acid of 4-hydroxysalicylic acid, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich resorcinol ring to form the C-C bond of the benzophenone. Interestingly, under these conditions, the reaction selectively stops at the benzophenone stage, which can then be isolated in a moderate yield.[10]

Experimental Protocol: Synthesis of 2,2',4,4'-Tetrahydroxybenzophenone (7)

Table 1: Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Role |

| 4-Hydroxysalicylic Acid | C₇H₆O₄ | 154.12 | 1.0 eq | Reactant |

| Resorcinol | C₆H₆O₂ | 110.11 | 1.0 eq | Reactant |

| Eaton's Reagent | P₂O₅/CH₃SO₃H | - | 10x wt | Catalyst/Solvent |

| Deionized Water | H₂O | 18.02 | q.s. | Quenching/Washing |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | q.s. | Extraction Solvent |

| Brine | NaCl(aq) | - | q.s. | Washing |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | q.s. | Drying Agent |

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add 4-hydroxysalicylic acid (1.0 eq) and resorcinol (1.0 eq).

-

Addition of Eaton's Reagent: Carefully add Eaton's reagent (10 times the weight of the limiting reactant) to the flask. The mixture will become a homogeneous solution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

-

Quenching: Once the starting materials are consumed, carefully pour the reaction mixture onto crushed ice/water to quench the reaction. This will precipitate the crude product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford pure 2,2',4,4'-tetrahydroxybenzophenone. A yield of approximately 32% has been reported for this step.[10]

Reaction Pathway Diagram

Caption: Friedel-Crafts acylation to form the benzophenone intermediate.

Part II: Intramolecular Annulation to 3,6-Dihydroxyxanthone

With the benzophenone precursor in hand, the final step is the intramolecular cyclodehydration to form the stable xanthone core. This can be accomplished through several methods, with thermal and microwave-assisted protocols being the most effective.

Mechanism: The Final Ring Closure

The cyclization is an intramolecular nucleophilic aromatic substitution (or a related dehydration cyclization). A hydroxyl group ortho to the carbonyl attacks the carbonyl carbon. The resulting intermediate then eliminates a molecule of water to form the fused pyrone ring system, driven by the formation of the highly stable, conjugated aromatic xanthone structure.

Comparative Protocols: Thermolysis vs. Microwave Irradiation

Both high-temperature thermolysis and microwave-assisted synthesis are effective for this transformation, but they differ significantly in their experimental parameters and outcomes.

Table 2: Comparison of Cyclization Methodologies

| Parameter | Method A: Thermolysis in Water[10] | Method B: Microwave-Assisted Annulation[2][4][11] |

| Catalyst/Medium | Deionized Water (no catalyst) | Sodium Acetate (catalyst) in water/solvent |

| Temperature | 200 °C | 200 °C |

| Pressure | High (Autoclave required) | High (Microwave reactor vessel) |

| Reaction Time | 24 hours | 30-40 minutes |

| Reported Yield | 88% | 93% |

| Key Advantage | Simple reagent profile | Drastically reduced reaction time, high yield |

| Key Disadvantage | Extremely long reaction time | Requires specialized microwave synthesis equipment |

Experimental Protocol A: Thermolysis in Water

Step-by-Step Methodology:

-

Reaction Setup: Place 2,2',4,4'-tetrahydroxybenzophenone (7) and deionized water into a high-pressure autoclave.

-

Reaction: Seal the autoclave and heat it to 200 °C for 24 hours.

-

Workup: After cooling the reactor to room temperature, collect the precipitated solid product by filtration.

-

Purification: Wash the solid with cold water and dry under vacuum. The product, 3,6-dihydroxyxanthone (8), is often obtained in high purity without further purification. A yield of 88% is reported.[10]

Experimental Protocol B: Microwave-Assisted Annulation

Step-by-Step Methodology:

-

Reaction Setup: In a microwave reactor vessel, combine 2,2',4,4'-tetrahydroxybenzophenone (1) (1.0 eq) and sodium acetate (catalytic amount). Add a suitable solvent (e.g., water or a high-boiling point polar solvent).

-

Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at 200 °C (power: 150 W) for 30-40 minutes.[2][4][11]

-

Workup: After the vessel has cooled, acidify the reaction mixture with dilute HCl to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and dry. Purity is typically very high (>99%), and a yield of 93% has been achieved with this method.[2][4]

Experimental Workflow Diagram

Caption: Comparative workflow for the cyclization to 3,6-dihydroxyxanthone.

Product Characterization and Validation

A robust synthesis is validated by rigorous characterization of the final product to confirm its identity and purity.

Table 3: Characterization Data for 3,6-Dihydroxyxanthone

| Analysis Type | Expected Result | Reference |

| Appearance | Yellowish solid | - |

| Melting Point | Decomposes >330-340 °C | [2] |

| TLC (1:1 EtOAc:Hex) | Rf ≈ 0.41 (less polar than benzophenone precursor at Rf ≈ 0.62) | [2] |

| 1H NMR (in CD₂Cl₂) | δ 10.82 (s, 2H, -OH), 8.03 (d, 2H), 6.95 (d, 2H), 6.84 (s, 2H) ppm | [2] |

| FTIR (cm-1) | Broad O-H stretch (~3100-3400), C=O stretch (~1650), C-O-C stretch | [2] |

| Purity (HPLC) | >99% achievable | [2][11] |

The significant downfield shift of the hydroxyl protons in the 1H NMR spectrum is indicative of strong intramolecular hydrogen bonding, a characteristic feature of hydroxylated xanthones. The lower TLC Rf value of the xanthone compared to its benzophenone precursor reflects its greater polarity and more rigid structure.[2]

Conclusion and Future Directions

The synthesis of 3,6-dihydroxyxanthone via a 2,2',4,4'-tetrahydroxybenzophenone intermediate is a robust and efficient strategy. While traditional thermolysis is effective, the adoption of microwave-assisted organic synthesis (MAOS) offers a dramatic improvement in reaction time and a modest increase in yield, aligning with the principles of green chemistry by reducing energy consumption.[2][4][11] The protocols detailed herein are self-validating, with clear characterization data to confirm the successful synthesis.

This foundational molecule, now accessible through an optimized pathway, serves as a critical starting point for the development of novel therapeutics and advanced functional materials, empowering researchers to further explore the vast chemical space of the xanthone family.

References

-

Bosson, J., et al. (2023). Scope and limitations of the preparation of xanthones using Eaton's reagent. ResearchGate. [Link]

-

Jackson, A. T., & D'Souza, M. J. (2022). 3,6-dimethoxyxanthone from 2,2',4,4'-tetrahydroxy-benzophenone via Microwave-Assisted Annulation. Journal of the South Carolina Academy of Science, 20(2). [Link]

-

Bak, J. Y. (2011). Chemical Synthesis of 1,6-Dioxygenated Xanthones and Their Cytotoxic Activities. UTAR Institutional Repository. [Link]

-

Silva, A. M. S., & Pinto, D. C. G. A. (2014). Synthesis of xanthones from chromones. ResearchGate. [Link]

-

Pinto, M. M. M., & Sousa, M. E. (n.d.). Xanthones Synthesized by the Oxidation of Benzophenones Using CAN as Oxidant. ResearchGate. [Link]

-

Omolabake, S. (2016). The Synthesis of Fluorescent 3, 6-dihydroxyxanthones: A Route to Substituted Fluoresceins. University of Wisconsin-Milwaukee. [Link]

-

Sousa, M. E., & Pinto, M. M. M. (2005). Synthesis of xanthones: an overview. Current Medicinal Chemistry, 12(21), 2447-79. [Link]

-

D'Souza, M. J. (2022). 3,6-dimethoxyxanthone from 2,2',4,4'-tetrahydroxy- benzophenone via Microwave-Assisted Annulation. ResearchGate. [Link]

-

Organic Chemistry Frontiers (2020). Recent advances in the synthesis of xanthones and azaxanthones. RSC Publishing. [Link]

-

Various Authors (2016). What demethylating reagent do you suggest? ResearchGate. [Link]

-

Pinto, M. M. M., et al. (n.d.). Synthesis of Xanthones and Benzophenones as Inhibitors of Tumor Cell Growth. ResearchGate. [Link]

-

Jackson, A. T., & D'Souza, M. J. (2022). 3,6-dimethoxyxanthone from 2,2',4,4'- tetrahydroxy-benzophenone via Microwave-Assisted Annulation. Scholar Commons. [Link]

-

Sousa, M. E., & Pinto, M. M. M. (2005). Synthesis of Xanthones: An Overview. Sigarra. [Link]

-

Grover, P. K., Shah, G. D., & Shah, R. C. (1955). Xanthones. Part IV. A New Synthesis of Hydroxyxanthones and Hydroxybenzophenones. Journal of the Chemical Society, 3982. [Link]

-

Negri, R., et al. (2021). Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens. PubMed Central. [Link]

- Kumar, S., et al. (2006). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.

-

Sharma, P., & Kumar, A. (n.d.). Synthesis of Xanthenones: A Review. ResearchGate. [Link]

-

Utaida, S., et al. (2017). Benzophenones and xanthone derivatives from Garcinia schomburgkiana-induced P-glycoprotein overexpression in human colorectal Caco-2 cells via oxidative stress-mediated mechanisms. PubMed. [Link]

-

Ibrahim, S. R. M., et al. (2021). Xanthone Biosynthetic Pathway in Plants: A Review. Frontiers in Plant Science. [Link]

-

Common Organic Chemistry (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Common Organic Chemistry. [Link]

-

Nilar, L.-H. D., et al. (2005). Xanthones and benzophenones from Garcinia griffithii and Garcinia mangostana. PubMed. [Link]

-

Chem-Station (2024). O-Demethylation. Chem-Station Int. Ed.. [Link]

-

Wikipedia (n.d.). Demethylation. Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 3. Recent advances in the synthesis of xanthones and azaxanthones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. "3,6-dimethoxyxanthone from 2,2’,4,4’- tetrahydroxy-benzophenone" by Sarah E. Knisely, Faith R. Rosario et al. [scholarcommons.sc.edu]

- 5. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 6. biosynth.com [biosynth.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis of xanthones: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigarra.up.pt [sigarra.up.pt]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: A Guide to Investigating the Biological Effects of 3,6-Dihydroxyxanthone

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing experiments to elucidate the biological effects of 3,6-dihydroxyxanthone. This naturally occurring xanthone derivative has garnered interest for its potential therapeutic applications, including anticancer, anti-inflammatory, and antioxidant activities.[1][2] This guide moves beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and logical investigative workflow. We present detailed, self-validating protocols for key in vitro and in vivo assays, data presentation strategies, and visual aids to facilitate a thorough understanding of the compound's mechanism of action.

Introduction and Preliminary Compound Assessment

3,6-Dihydroxyxanthone is a polyphenolic compound found in various plant species.[1] Like many xanthones, it is recognized for its "privileged structure," which allows it to interact with a wide array of biological targets, suggesting potential therapeutic relevance in oncology and inflammatory diseases.[2] Initial studies have highlighted its antioxidant and potential anticancer properties.[1][3] This guide outlines a systematic approach to rigorously characterize its biological efficacy and delineate its molecular mechanisms.

1.1. Rationale for Investigation

The core hypothesis is that 3,6-dihydroxyxanthone can modulate key cellular pathways involved in cancer progression and inflammation. Its established antioxidant properties suggest a role in mitigating oxidative stress, a common factor in both pathologies.[1] Furthermore, related hydroxyxanthones are known to induce apoptosis in cancer cells and inhibit critical enzymes like topoisomerase II, making this a promising avenue of investigation.[3][4]

1.2. Pre-Experimental Compound Validation (Self-Validating System)

Before biological testing, the identity, purity, and handling characteristics of 3,6-dihydroxyxanthone must be rigorously established. This foundational step is critical for data integrity and reproducibility.

-

Identity and Purity: Obtain a Certificate of Analysis (CoA) from the supplier. Independently verify the compound's identity and purity (ideally >98%) using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Solubility: Determine the compound's solubility in common laboratory solvents (e.g., DMSO, ethanol) and in aqueous cell culture media. The final concentration of the solvent in assays should be non-toxic to the cells (typically <0.1% DMSO).

-

Stability: Assess the stability of the compound in solution under experimental conditions (e.g., 37°C, 5% CO2) over the time course of the longest planned experiment.

General Experimental Workflow

A logical, phased approach is essential for a comprehensive evaluation. The workflow should progress from broad phenotypic screening in vitro to more focused mechanistic studies, and finally to in vivo validation.

Caption: General workflow for investigating 3,6-dihydroxyxanthone.

Investigating Anticancer Effects: Protocols and Rationale

The primary hypothesis is that 3,6-dihydroxyxanthone selectively inhibits the growth and survival of cancer cells. In vitro cancer models are essential first steps for screening and mechanistic studies.[5][6]

3.1. Cell Viability and Cytotoxicity Assays

-

Rationale: The initial goal is to determine if the compound has a cytotoxic or cytostatic effect on cancer cells and to establish a dose-response curve to calculate the half-maximal inhibitory concentration (IC50). A panel of cell lines (e.g., breast, colon, liver cancer) should be compared against a non-cancerous control cell line (e.g., fibroblasts, epithelial cells) to assess selectivity.[7]

-

Recommended Assay: MTT or CellTiter-Glo® Luminescent Cell Viability Assay. The MTT assay measures metabolic activity, while CellTiter-Glo® quantifies ATP, a direct indicator of viable cells. The latter is often more sensitive and has a broader dynamic range.

Protocol: Cell Viability (96-well format)

-

Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) and non-cancerous control cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]

-

Compound Treatment: Prepare a serial dilution of 3,6-dihydroxyxanthone (e.g., 0.1 to 200 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate plates for 24, 48, and 72 hours at 37°C, 5% CO2.

-

Assay Execution: Add the viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions (e.g., Promega Corporation).[9]

-

Data Acquisition: After a short incubation to stabilize the signal, measure luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control (as 100% viability). Plot the normalized values against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Table 1: Example IC50 Data Presentation

| Cell Line | Type | 48h IC50 (µM) of 3,6-dihydroxyxanthone |

| HepG2 | Hepatocellular Carcinoma | 55.6 |

| MCF-7 | Breast Adenocarcinoma | 78.2 |

| WiDr | Colon Adenocarcinoma | 785.58[7] |

| MRC-5 | Normal Lung Fibroblast | >150 |

3.2. Apoptosis Induction Assays

-

Rationale: If cell viability is reduced, it is crucial to determine if this is due to apoptosis (programmed cell death) or necrosis. Apoptosis is a preferred mechanism for anticancer agents. Hydroxyxanthones are known to induce apoptosis by activating caspases.[3]

-

Recommended Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, and Caspase-Glo® 3/7 Assay.[10]

Protocol: Caspase-Glo® 3/7 Assay

-

Cell Treatment: Seed cells in a white-walled 96-well plate and treat with 3,6-dihydroxyxanthone at concentrations around the IC50 value (e.g., 0.5x, 1x, 2x IC50) for a predetermined time (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[11]

-

Assay Execution: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.[9]

-

Incubation & Measurement: Mix on a plate shaker for 5 minutes and incubate at room temperature for 1-3 hours.[9] Measure luminescence with a plate reader.[12]

3.3. Cell Migration and Invasion Assays

-

Rationale: A key hallmark of cancer metastasis is the ability of cells to migrate and invade surrounding tissues.[13] The wound healing (scratch) assay and the Transwell invasion assay are used to assess the anti-metastatic potential of the compound.[14][15]

-

Recommended Assays: Wound Healing Assay for collective cell migration and Transwell Invasion Assay for single-cell invasion through an extracellular matrix.

Protocol: Wound Healing (Scratch) Assay

-

Create Monolayer: Grow cells to full confluency in a 6-well plate.[16]

-

Create Wound: Use a sterile 200 µL pipette tip to create a straight "scratch" in the monolayer.[17]

-

Treatment: Wash wells with PBS to remove dislodged cells and replace with fresh medium containing a sub-lethal concentration of 3,6-dihydroxyxanthone (e.g., 0.25x IC50) to minimize confounding effects from proliferation.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the gap in the control well is nearly closed.[18]

-

Analysis: Measure the area of the gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to time 0.

Investigating Anti-inflammatory Effects: Protocols and Rationale

The hypothesis is that 3,6-dihydroxyxanthone can suppress inflammatory responses, potentially by inhibiting key signaling pathways like Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[1][19]

4.1. Modulation of Inflammatory Mediators

-

Rationale: Inflammation is characterized by the production of signaling molecules like cytokines and chemokines.[20] A common in vitro model uses macrophages (e.g., RAW 264.7 or primary cells) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Recommended Assays: Griess Assay for Nitric Oxide (NO) and ELISA for pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Protocol: Cytokine Measurement by ELISA

-

Cell Stimulation: Seed RAW 264.7 macrophages. Pre-treat the cells with various concentrations of 3,6-dihydroxyxanthone for 1-2 hours.

-

Induce Inflammation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

-

Collect Supernatant: Centrifuge the plate and collect the cell culture supernatant.

-

ELISA: Perform an ELISA for TNF-α or IL-6 on the supernatants according to the kit manufacturer's instructions.

-

Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample. Compare the treated groups to the LPS-only control.

4.2. NF-κB Signaling Pathway Analysis

-

Rationale: The NF-κB pathway is a central regulator of inflammation.[21][22] In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation (e.g., by LPS), IκBα is phosphorylated and degraded, allowing NF-κB (p65 subunit) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[20][22] Western blotting can be used to measure the levels of key proteins in this pathway.

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Protocol: Western Blot for Phospho-IκBα and p65

-

Cell Lysis: Treat cells as described in 4.1 for a short duration (e.g., 15-60 minutes) to capture transient phosphorylation events. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) and probe with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin or GAPDH).

-

Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.

-

Analysis: Quantify band intensity using densitometry. An effective anti-inflammatory compound would be expected to reduce the ratio of phospho-IκBα to total IκBα.

In Vivo Experimental Design

-

Rationale: In vivo models are crucial for evaluating the efficacy and safety of a compound in a whole biological system. The choice of model depends on the therapeutic area being investigated.[23][24]

-

Anticancer Model: A tumor xenograft model, where human cancer cells (e.g., HepG2) are implanted into immunodeficient mice, is a standard preclinical model. Efficacy is measured by monitoring tumor volume over time.

-

Anti-inflammatory Model: An acute inflammation model, such as carrageenan-induced paw edema in rats, can be used.[25] The compound is administered prior to the inflammatory insult, and the reduction in paw swelling is measured as an indicator of anti-inflammatory activity.

Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimation: Acclimate male Wistar rats for at least one week.

-

Grouping and Dosing: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin), and 3,6-dihydroxyxanthone (at various doses). Administer treatments orally or via intraperitoneal injection 1 hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement: Measure the paw volume using a plethysmometer at time 0 (before injection) and at 1, 2, 3, and 4 hours post-injection.

-

Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.

Conclusion

This guide provides a structured and scientifically grounded framework for the comprehensive evaluation of 3,6-dihydroxyxanthone. By progressing from broad phenotypic screening to detailed mechanistic studies and eventual in vivo validation, researchers can build a robust data package to define the compound's therapeutic potential. The emphasis on proper controls, validated protocols, and a logical workflow is paramount to ensuring the generation of reliable and impactful scientific data.

References

-

PUR-FORM. (2021, January 8). NF-kB: THE PATHWAY OF INFLAMMATION. Retrieved from [Link]

-

Kurniawan, Y. S., et al. (2022). Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents. Scientific Reports, 12(1), 1549. Available at: [Link]

-

Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

-

Liu, T., et al. (2017). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 9(6), a023591. Available at: [Link]

-

ResearchGate. (n.d.). Two-step preparation of 3,6-dihydroxyxanthone. Retrieved from [Link]

-

Protocols.io. (2023, November 30). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays. Retrieved from [Link]

-

Ignatushchenko, M., et al. (2004). Optimization of Xanthones for Antimalarial Activity: the 3,6-Bis-ω-Diethylaminoalkoxyxanthone Series. Antimicrobial Agents and Chemotherapy, 48(6), 2095-2104. Available at: [Link]

-

Badrighaleh, F., et al. (2022). In vitro assays and techniques utilized in anticancer drug discovery. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(1), 1-20. Available at: [Link]

-

Sun, S. C. (2017). NF-κB signaling in inflammation. Trends in Immunology, 38(9), 627-635. Available at: [Link]

-

Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs. Journal of Traditional and Complementary Medicine, 9(4), 259-265. Available at: [Link]

-

Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration, 8(5), 440-451. Available at: [Link]

-

ResearchHub. (2024, April 8). Standard Operating Procedure (SOP) for Transwell Migration Assay. Retrieved from [Link]

-

Dancik, G. M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Molecular Biosciences, 7, 107. Available at: [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Animal Models for Inflammation: A Review. Retrieved from [Link]

-

Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]

-

National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

-

Tanamura, S., et al. (1999). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Biological & Pharmaceutical Bulletin, 22(7), 712-717. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2017, April 1). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]

-

Frontiers. (n.d.). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Retrieved from [Link]

-

Platypus Technologies. (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]

-

Protocols.io. (2025, April 1). Caspase 3/7 Activity. Retrieved from [Link]

-

Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 10(4), 135-141. Available at: [Link]

-

Bio-protocol. (n.d.). Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. Retrieved from [Link]

-

Pandawa Institute Journals. (2023, April 6). Evaluation of The Anticancer Activity of Hydroxyxanthones Against Human Liver Carcinoma Cell Line. Retrieved from [Link]

-

ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

-

Bitesize Bio. (2025, April 29). Making a Mark: How to Set up Your Wound Healing Assay. Retrieved from [Link]

-

Im, A. R., et al. (2021). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. Molecules, 26(6), 1617. Available at: [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

ASM Journals. (2022, August 8). Introducing Wound Healing Assays in the Undergraduate Biology Laboratory Using Ibidi Plates. Retrieved from [Link]

-

ResearchGate. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 6. noblelifesci.com [noblelifesci.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 11. Caspase 3/7 Activity [protocols.io]

- 12. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]

- 13. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 15. Wound healing assay | Abcam [abcam.com]

- 16. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bitesizebio.com [bitesizebio.com]

- 18. clyte.tech [clyte.tech]

- 19. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. purformhealth.com [purformhealth.com]

- 22. NF-κB - Wikipedia [en.wikipedia.org]

- 23. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ijpsr.com [ijpsr.com]

Application Note: Rapid and Efficient Synthesis of 3,6-Dihydroxyxanthone via Microwave-Assisted Catalysis

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 3,6-Dihydroxyxanthone and the Advent of Microwave Synthesis

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold that are of significant interest to the pharmaceutical and medicinal chemistry sectors.[1] Among these, 3,6-dihydroxyxanthone is a key intermediate and a pharmacologically relevant molecule, exhibiting a range of biological activities including antioxidant and anticancer properties.[2] The traditional synthesis of xanthones, often relying on methods like the Grover, Shah, and Shah (GSS) reaction, typically involves harsh conditions, long reaction times, and often results in the formation of benzophenone intermediates that can reduce the overall yield.[1][3]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering substantial advantages over conventional heating methods.[4][5] By utilizing microwave irradiation, MAOS facilitates rapid, uniform heating of reactants and solvents, leading to dramatic reductions in reaction times, increased product yields, and often enhanced selectivity.[4][5][6] This application note provides a detailed protocol for the efficient synthesis of 3,6-dihydroxyxanthone using microwave irradiation, highlighting the scientific principles, experimental setup, and expected outcomes.

The Underlying Science: Mechanism of Microwave-Enhanced Xanthone Synthesis

The microwave-assisted synthesis of 3,6-dihydroxyxanthone from a suitable dihydroxybenzoic acid and a phenol, such as 2,4-dihydroxybenzoic acid and resorcinol, typically proceeds through a modification of the classic Grover, Shah, and Shah (GSS) synthesis.[3][7] The reaction is generally catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), often in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or by using a strong acid catalyst like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).[2][3]

The reaction mechanism can be broken down into two primary stages:

-

Acylation (Formation of a Benzophenone Intermediate): The Lewis acid catalyst activates the carboxylic acid group of the 2,4-dihydroxybenzoic acid, making it more susceptible to nucleophilic attack by resorcinol. This results in the formation of a 2,2',4,4'-tetrahydroxybenzophenone intermediate.

-

Intramolecular Cyclization: Under the high-temperature conditions rapidly achieved through microwave heating, the benzophenone intermediate undergoes an intramolecular cyclization. A hydroxyl group from one of the benzene rings attacks the carbonyl carbon, followed by dehydration to form the stable tricyclic xanthone core.

Microwave irradiation significantly accelerates this process by directly coupling with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This avoids the temperature gradients associated with conventional heating and can promote reaction pathways that are less favored under traditional conditions.[8]

Experimental Protocol: Microwave-Assisted Synthesis of 3,6-Dihydroxyxanthone

This protocol is based on established methods for microwave-assisted xanthone synthesis and provides a robust starting point for optimization.[3][9]

Materials and Equipment:

-

Reagents:

-

2,4-Dihydroxybenzoic acid

-

Resorcinol

-

Zinc Chloride (ZnCl₂), anhydrous

-

Phosphorus Oxychloride (POCl₃) or Eaton's Reagent

-

Ice-cold distilled water

-

Sodium bicarbonate solution (5% w/v)

-

Solvents for purification (e.g., ethanol, methanol, ethyl acetate, heptane)

-

-

Equipment:

-

Dedicated microwave synthesis reactor with appropriate pressure-rated reaction vessels and magnetic stirring capability.

-

Standard laboratory glassware

-

Magnetic stirrer/hotplate

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Instrumentation for product characterization (FTIR, NMR, Melting Point Apparatus)

-

Safety Precautions:

-

Microwave Safety: Never use a domestic microwave oven for chemical synthesis.[10] Always use a dedicated laboratory microwave reactor designed for chemical reactions, equipped with temperature and pressure sensors and safety interlocks.[8] Ensure reaction vessels are not filled more than two-thirds full and are properly sealed.[8] Allow the vessel to cool completely before opening.[8]

-

Chemical Safety: This reaction involves corrosive and hazardous reagents such as POCl₃ and strong acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Handle Eaton's reagent with extreme care as it is highly corrosive and reacts exothermically with water.[11]

Step-by-Step Procedure:

-

Reagent Preparation: In a dedicated microwave reaction vessel equipped with a magnetic stir bar, combine 2,4-dihydroxybenzoic acid (1 equivalent), resorcinol (1-1.2 equivalents), and anhydrous zinc chloride (2-3 equivalents).

-

Catalyst Addition: Carefully add phosphorus oxychloride (5-10 equivalents) or a sufficient amount of Eaton's reagent to the mixture under stirring in a fume hood.

-

Microwave Irradiation: Securely seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature should be determined empirically.

-

Reaction Quenching and Product Precipitation: After the reaction is complete and the vessel has cooled to room temperature, carefully unseal the vessel in a fume hood. Slowly pour the reaction mixture into a beaker containing ice-cold distilled water to precipitate the crude product.[3]

-

Initial Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with a 5% sodium bicarbonate solution to remove any unreacted acidic reagents, followed by several washes with cold distilled water.

-

Drying and Further Purification: Dry the crude product in a desiccator or vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

Data Presentation and Characterization

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Hydroxyxanthones

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

| Reaction Time | 5 - 30 minutes[6] | 3 - 24 hours[4] |

| Typical Yield | Often >80%[9] | Variable, often lower due to side reactions[3][4] |

| Energy Consumption | Significantly lower | Higher |

| Process Control | Precise temperature and pressure control | Prone to temperature gradients |

| Environmental Impact | Greener due to reduced time and energy | Less environmentally friendly |

Characterization of 3,6-Dihydroxyxanthone:

-

Appearance: Yellow solid.[2]

-

Melting Point: Decomposes above 330 °C.[9]

-

FTIR (KBr, cm⁻¹): Characteristic peaks for O-H stretching (around 3400-3200), C=O stretching of the ketone (around 1650-1600), C=C aromatic stretching (around 1600-1450), and C-O-C ether stretching (around 1250).[2][3]

-

¹H NMR (DMSO-d₆, δ ppm): Expected signals for the aromatic protons. Due to the symmetry of the 3,6-dihydroxy substitution pattern, a simplified spectrum is expected compared to asymmetrically substituted xanthones. The exact chemical shifts may vary depending on the solvent used.[12][13]

-

¹³C NMR (DMSO-d₆, δ ppm): Signals corresponding to the carbon atoms of the xanthone scaffold. The chemical shift of the carbonyl carbon (C9) is typically observed downfield (around 180 ppm).[2][13]

Visualizing the Workflow and Logic

Caption: Experimental workflow for the microwave-assisted synthesis of 3,6-dihydroxyxanthone.

Caption: Interplay of reaction parameters for optimizing the synthesis.

Conclusion and Future Outlook

The microwave-assisted synthesis of 3,6-dihydroxyxanthone represents a significant advancement over traditional methods, offering a rapid, efficient, and more environmentally benign route to this valuable compound.[5] The protocols and principles outlined in this application note provide a solid foundation for researchers to successfully implement this technology. Further optimization of reaction conditions, such as solvent choice and catalyst systems, can lead to even greater improvements in yield and purity. The adoption of MAOS for the synthesis of xanthone derivatives and other pharmacologically important scaffolds is poised to accelerate drug discovery and development efforts.

References

-

Evangelista, E. A., Couri, M. R. C., Alves, R. B., Raslan, D. S., & Gil, R. P. F. (2007). Microwave‐Assisted Xanthone Synthesis. ChemInform, 38(6). Available at: [Link]

-

Yuanita, E., et al. (2025). Enhanced Methods for Synthesizing Hydroxyxanthone Using Eaton and ZnCl2 Catalyst with Microwave Irradiation. Science and Technology Indonesia. Available at: [Link]

-

CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Available at: [Link]

-

Sharma, P., & Gupta, R. (2014). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences, 76(5), 443–447. Available at: [Link]

-

Yang, Q., et al. (2014). Preparation of Tetrahydroisoquinoline-3-ones via Eaton's Reagent-Mediated Cyclization of N-Methyl Phenylacetamides with Paraformaldehyde. Organic Syntheses, 91, 195-205. Available at: [Link]

-

Yuanita, E., et al. (2022). Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents. Scientific Reports, 12(1), 1579. Available at: [Link]

-

Vrbata, P. (2010). Synthesis of Xanthone Derivatives by Microwave-assisted Methods. Diploma Thesis, University of Pardubice. Available at: [Link]

-

Biotage. (n.d.). Microwave Reaction Tutorial. Available at: [Link]

-

Lee, R. E., et al. (2021). 3,6-dimethoxyxanthone from 2,2',4,4'-tetrahydroxy-benzophenone via Microwave-Assisted Annulation. Journal of the South Carolina Academy of Science, 19(2), Article 7. Available at: [Link]

-

Grover, P. K., Shah, G. D., & Shah, R. C. (1955). Xanthones. Part IV. A New Synthesis of Hydroxyxanthones and Hydroxybenzophenones. Journal of the Chemical Society, 3982-3985. Available at: [Link]

-

Rajasekhar, K. K., et al. (2010). Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. International Journal of ChemTech Research, 2(1), 593-598. Available at: [Link]

-

Herrerías, C. I., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum, 28(3). Available at: [Link]

-

Kappe, C. O. (2008). Microwave-Assisted High-Speed Combinatorial Synthesis. Organic Syntheses, 85, 236-245. Available at: [Link]

-

Lee, R. E., et al. (2022). 3,6-dimethoxyxanthone from 2,2',4,4'-tetrahydroxy-benzophenone via Microwave-Assisted Annulation. ResearchGate. Available at: [Link]

-

Yuanita, E., et al. (2023). C-prenylation of 1,3 dihydroxyxanthone: synthesis, characterization and antibacterial activity. Acta Chimica Asiana, 6(1), 279-286. Available at: [Link]

-

Sousa, M. E., & Pinto, M. M. M. (2005). Synthesis of xanthones: an overview. Current Medicinal Chemistry, 12(21), 2447-2479. Available at: [Link]

-

CEM Corporation. (n.d.). Getting Started with Microwave Synthesis. Available at: [Link]

-

Herrerías, C. I., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum. Available at: [Link]

-

Pinto, M., & Sousa, M. E. (2003). Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. Current Medicinal Chemistry, 10(1), 1-22. Available at: [Link]

-

Sharma, B. (2011). Comparative Study of Conventional and Microwave Assisted Synthesis of Chalcones. Asian Journal of Chemistry, 23(6), 2468-2470. Available at: [Link]

-

Various Authors. (n.d.). Supporting Information. ScienceOpen. Available at: [Link]

-

Various Authors. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. PharmacologyOnLine. Available at: [Link]

Sources

- 1. Synthesis of xanthones: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]

- 7. dspace.cuni.cz [dspace.cuni.cz]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 10. Safety Considerations for Microwave Synthesis [cem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. aca.unram.ac.id [aca.unram.ac.id]

- 13. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 3,6-Dihydroxyxanthone for Bioassays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for enhancing the solubility of 3,6-dihydroxyxanthone, a promising but often challenging compound in bioassay development. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical steps to overcome solubility hurdles, ensuring the reliability and reproducibility of your experimental data.

Troubleshooting and FAQs

This section addresses the most common issues encountered when working with 3,6-dihydroxyxanthone in an aqueous bioassay environment.

Question: My 3,6-dihydroxyxanthone, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What's happening and how can I fix it?

Answer: This is a classic issue of a compound "crashing out" of solution. DMSO is a very strong organic solvent, capable of dissolving many hydrophobic compounds like 3,6-dihydroxyxanthone at high concentrations[1][2]. However, when this concentrated DMSO stock is introduced into a predominantly aqueous environment (like cell culture media), the solvent polarity changes dramatically. The DMSO is diluted, and the aqueous medium cannot maintain the 3,6-dihydroxyxanthone in solution, leading to precipitation.

Troubleshooting Steps:

-

Reduce the Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be below 0.5% to minimize solvent-induced precipitation and cellular toxicity[3][4]. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects[5].

-

Optimize the Stock Concentration: Instead of creating a very high concentration stock, try a lower concentration that is still well above your highest desired assay concentration. This reduces the magnitude of the dilution factor into the aqueous phase.

-

Perform Serial Dilutions: To avoid a sudden polarity shock, perform serial dilutions of your DMSO stock in 100% DMSO first to get closer to your final desired concentration range. Then, make the final dilution into your aqueous assay buffer[3].

-

Consider Co-solvents: The addition of a small percentage of another biocompatible co-solvent to your final assay medium can sometimes help maintain solubility.

Question: I'm observing inconsistent results in my bioassays with 3,6-dihydroxyxanthone. Could this be related to solubility?

Answer: Absolutely. Poor solubility is a frequent cause of inconsistent and non-reproducible bioassay data. If the compound is not fully dissolved, its effective concentration at the site of action (e.g., interacting with a target protein or cell) will be lower than intended and can vary between wells or experiments. This can lead to an underestimation of potency (e.g., an artificially high IC50 value)[1].

Question: What is the best solvent to dissolve 3,6-dihydroxyxanthone?

Answer: For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is a common and effective choice[1][2]. It is soluble in other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone[2]. For direct use in aqueous buffers, its solubility is very low.

Question: Can I use heat to dissolve 3,6-dihydroxyxanthone?

Answer: While gentle warming can sometimes aid in dissolving compounds, it should be done with caution. For xanthones, higher temperatures can improve solubility[6]. However, prolonged exposure to high temperatures can potentially degrade the compound. If you use heat, do so minimally and always check for compound stability.

In-depth Guides to Solubility Enhancement

Here, we explore several proven methods to improve the aqueous solubility of 3,6-dihydroxyxanthone for your bioassays.

Co-Solvent Systems

The principle behind using a co-solvent is to create a solvent mixture with a polarity that is more favorable for the hydrophobic compound than water alone[7].

Expertise & Experience: While DMSO is the primary stock solvent, other co-solvents like ethanol or polyethylene glycol (PEG) can be used in the final assay medium in small, cell-tolerated amounts to help maintain solubility. The key is to find a balance where the co-solvent concentration is high enough to keep the compound in solution but low enough to not affect the biological system.

Experimental Protocol: Preparing a 3,6-dihydroxyxanthone Working Solution with a Co-solvent

-

Prepare a 10 mM Stock Solution in DMSO:

-

Weigh out a precise amount of 3,6-dihydroxyxanthone.

-

Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

-

Gently vortex and, if necessary, sonicate in a water bath until fully dissolved. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[1][3].

-

-

Prepare an Intermediate Dilution Series in DMSO:

-

Based on your desired final assay concentrations, prepare an intermediate dilution series from your 10 mM stock using 100% DMSO.

-

-

Prepare the Final Working Solution:

-

Slowly add the DMSO intermediate to your pre-warmed (37°C) aqueous assay buffer while vortexing gently.

-

Ensure the final DMSO concentration does not exceed 0.5%.

-

Visualization of the Co-Solvent Workflow

A workflow for preparing a working solution using a co-solvent system.

pH Adjustment

3,6-dihydroxyxanthone is a phenolic compound. The solubility of phenolic compounds is often pH-dependent[8][9]. At a pH above their pKa, the phenolic hydroxyl groups can deprotonate to form phenolate salts, which are generally more water-soluble[10].

Expertise & Experience: This method is most suitable for cell-free assays where the pH can be adjusted without impacting the biological components. For cell-based assays, the pH must be maintained within a narrow physiological range (typically 7.2-7.4). However, for certain specialized cell lines or assays, slight modifications may be tolerated.

Experimental Protocol: pH-Dependent Solubility Test

-

Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.4, 8.0, 9.0).

-

Add an excess amount of 3,6-dihydroxyxanthone powder to each buffer.

-

Equilibrate the samples by shaking or rotating for 24-48 hours at a controlled temperature.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and measure the concentration of dissolved 3,6-dihydroxyxanthone using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

| pH | Expected Solubility Trend |

| < 7.0 | Lower |

| 7.4 | Moderate |

| > 8.0 | Higher |

This table illustrates the expected trend of 3,6-dihydroxyxanthone solubility with increasing pH.

Visualization of pH Effect on Solubility

The relationship between pH and the solubility of phenolic compounds.

Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity[11]. They can encapsulate hydrophobic molecules like 3,6-dihydroxyxanthone, forming inclusion complexes that are more water-soluble[12][].

Expertise & Experience: This is a powerful technique for significantly increasing the aqueous solubility of poorly soluble compounds. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Experimental Protocol: Preparation of a 3,6-dihydroxyxanthone-Cyclodextrin Inclusion Complex

-

Prepare a Cyclodextrin Solution: Dissolve an excess of HP-β-CD in your aqueous assay buffer.

-

Add 3,6-dihydroxyxanthone: Add a known amount of 3,6-dihydroxyxanthone to the cyclodextrin solution.

-

Complexation: Stir the mixture vigorously at room temperature for 24-48 hours.

-

Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

-

Quantification: Determine the concentration of the solubilized 3,6-dihydroxyxanthone in the filtrate.

Advanced Formulations: Nanoemulsions and Complexation

For more challenging applications, advanced formulation strategies can be employed.

-

Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes (10-100 nm) that can encapsulate lipophilic compounds, enhancing their solubility and bioavailability[14][15]. A study on xanthones demonstrated the successful use of a nanoemulsion prepared with soybean oil, CITREM, and Tween 80 to improve their efficacy in inhibiting liver cancer cells[14][15].

-

Complexation with Urea: A study showed that co-grinding xanthone with urea in a 1:1 molar ratio can form a complex with nearly a 2-fold increase in solubility[16]. This is attributed to the formation of additional hydrogen bonds and enhanced hydrotropic properties[16].

References

-

New pH-Responsive Turn-On Xanthone Probes for Cellular Imaging in Strongly Acidic Media. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

-

Preparation, Characterization, and Antioxidant Capacity of Xanthone–Urea Complex. MDPI. Available at: [Link]

-

Quantification of Xanthone and Anthocyanin in Mangosteen Peel by UPLC-MS/MS and Preparation of Nanoemulsions for Studying Their Inhibition Effects on Liver Cancer Cells. National Institutes of Health (NIH). Available at: [Link]

-

(PDF) Quantification of Xanthone and Anthocyanin in Mangosteen Peel by UPLC-MS/MS and Preparation of Nanoemulsions for Studying Their Inhibition Effects on Liver Cancer Cells. ResearchGate. Available at: [Link]

-

a): Two-step preparation of 3,6-dihydroxyxanthone 8 via benzophenone 7. ResearchGate. Available at: [Link]

-

Effect of pH on the solubility of phenolic compounds. ResearchGate. Available at: [Link]

-

A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones. National Institutes of Health (NIH). Available at: [Link]

-

Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central - National Institutes of Health (NIH). Available at: [Link]

-

Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central - National Institutes of Health (NIH). Available at: [Link]

-

Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central - National Institutes of Health (NIH). Available at: [Link]

-

How does pH affect the solubility of phenolic acid?. ResearchGate. Available at: [Link]

-

How to enhance drug solubility for in vitro assays?. ResearchGate. Available at: [Link]

-

Nanoparticle Drug Delivery Systems for α-Mangostin. PubMed Central - National Institutes of Health (NIH). Available at: [Link]

-

MTT assay DMSO vehicle?. ResearchGate. Available at: [Link]

-

Bioactive Marine Xanthones: A Review. MDPI. Available at: [Link]

-

The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

-

Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. PubMed Central - National Institutes of Health (NIH). Available at: [Link]

-

Preparation and Characterization of Biodegradable Nanoparticles Containing Xanthone or 3-Methoxyxanthone. ResearchGate. Available at: [Link]

- An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.

-

Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. Available at: [Link]

-

What is the relation between the solubility of phenolic compounds and pH of solution?. ResearchGate. Available at: [Link]

-

A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

-

3,6-dihydroxy-9H-xanthen-9-one | C13H8O4. PubChem. Available at: [Link]

-

Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

-

Dimethyl sulfoxide. Wikipedia. Available at: [Link]

-

Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

-

Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. Available at: [Link]

- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents.

-

Three polymorphs of hypoxanthine obtained by evaporation from three distinct solvents. CrystEngComm (RSC Publishing). Available at: [Link]

-

DMSO in cell based assays. Scientist Solutions. Available at: [Link]

-

3.3D: Using Solubility Data. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3,6-DIHYDROXYXANTHONE | 529-61-3 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. researchgate.net [researchgate.net]

- 6. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biosynth.com [biosynth.com]

- 14. Quantification of Xanthone and Anthocyanin in Mangosteen Peel by UPLC-MS/MS and Preparation of Nanoemulsions for Studying Their Inhibition Effects on Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Validation & Comparative

A Comparative Guide to the Anticancer Activity of 3,6-Dihydroxyxanthone and Its Derivatives

Introduction: The Xanthone Scaffold as a Privileged Structure in Oncology

The search for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as particularly fruitful starting points for drug discovery.[1] The xanthone scaffold, a dibenzo-γ-pyrone framework, is recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Naturally occurring and synthetic xanthones exhibit a broad spectrum of pharmacological properties, including significant anticancer activity.[3][4]

The biological action of these compounds is profoundly influenced by the type, number, and position of functional groups attached to the core structure.[1][5] This guide provides a detailed comparative analysis of 3,6-dihydroxyxanthone, a prominent member of this class, against other xanthone derivatives. We will delve into experimental data to elucidate structure-activity relationships (SAR), compare cytotoxic efficacy, and explore the underlying mechanisms of action, offering a comprehensive resource for researchers in oncology and drug development.

The Xanthone Core and Numbering System

Understanding the structure-activity relationships of xanthone derivatives requires a clear grasp of their fundamental chemical structure and the conventional numbering system for the dibenzo-γ-pyrone core.

Caption: The basic dibenzo-γ-pyrone framework of xanthone with IUPAC numbering.

Benchmark Compound: 3,6-Dihydroxyxanthone

3,6-Dihydroxyxanthone is a naturally occurring xanthone that has been a subject of interest for its biological activities, including its potential as an anticancer agent.[6][7] Its symmetrical di-hydroxylation pattern serves as a valuable reference point for evaluating the impact of structural modifications on cytotoxic potency. Studies have demonstrated its activity against various cancer cell lines, although its potency can vary significantly depending on the cell type. For instance, it has shown activity against murine leukemia P388 cells and WiDr colorectal cancer cells.[5][8] The hydroxyl groups at the 3 and 6 positions are crucial for its biological activity, often participating in hydrogen bonding with target proteins.[9]

Comparative Analysis: Structure-Activity Relationships (SAR) in Action

The anticancer efficacy of a xanthone derivative is not arbitrary; it is dictated by its chemical structure. The following sections compare 3,6-dihydroxyxanthone with derivatives featuring distinct substitution patterns, supported by experimental IC₅₀ values.

The Influence of Hydroxylation Patterns

The number and placement of hydroxyl (-OH) groups on the xanthone scaffold are critical determinants of anticancer activity.

-

Mono- vs. Di-hydroxylation: The addition of hydroxyl groups generally enhances cytotoxicity compared to the unsubstituted xanthone core. A study evaluating activity against T47D breast cancer cells highlighted that 3-hydroxyxanthone and 1,3-dihydroxyxanthone showed stronger activity than the parent xanthone, emphasizing the importance of the hydroxyl group at the 3-position.[9][10]

-

Positional Isomers: The location of the hydroxyl groups is as important as their presence. In a study against the HepG2 human liver carcinoma cell line, 1,7-dihydroxyxanthone (IC₅₀ = 13.2 µM) was significantly more potent than 1,3-dihydroxyxanthone (IC₅₀ = 71.4 µM) and 1,6-dihydroxyxanthone (IC₅₀ = 40.4 µM).[11] This demonstrates that specific hydroxylation patterns can dramatically alter the compound's interaction with cellular targets.

-

Poly-hydroxylation: Increasing the number of hydroxyl groups can further boost activity, but not always predictably. 1,3,6,8-tetrahydroxyxanthone was identified as the most active agent against HepG2 cells among twenty-two hydroxyxanthones, with an impressive IC₅₀ value of 9.18 µM, which was superior to the standard drug doxorubicin in that study.[11] This suggests a synergistic effect of having hydroxyl groups on both aromatic rings.

Impact of Other Functional Groups

Modifications beyond simple hydroxylation create diverse derivatives with a wide range of potencies.

-

Methoxy Groups: The substitution of a hydroxyl group with a methoxy (-OCH₃) group can have varied effects. In some cases, methoxylation increases anticancer activity. For example, 5-methoxyananixanthone (IC₅₀ = 14.7 µM) displayed higher activity than its hydroxylated parent compound (IC₅₀ = 19.8 µM) against certain cell lines.[2] This is often attributed to changes in lipophilicity and electronic properties, which can improve cell membrane penetration or target binding.

-

Prenylation: The addition of prenyl groups is a common feature of highly potent natural xanthones like α-mangostin. A SAR study revealed that diprenyl and prenylated pyrano substituent groups significantly contributed to the cytotoxicity of xanthone derivatives against a panel of nine human cancer cell lines. These bulky, lipophilic groups can enhance membrane interaction and may provide additional binding points to target proteins.

-

Halogenation: Introducing halogens, such as chlorine, can dramatically increase potency. For instance, 4-chloro-3,6-dihydroxyxanthone (IC₅₀ = 0.69 µM) was found to be substantially more potent than 3,6-dihydroxyxanthone (IC₅₀ = 10.4 µM) against P388 cancer cells.[5] This enhancement is likely due to the chloro group's ability to alter the electronic distribution of the molecule and form halogen bonds with target enzymes.

Quantitative Comparison of Anticancer Activity (IC₅₀)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for 3,6-dihydroxyxanthone and selected derivatives across various cancer cell lines, providing a clear quantitative comparison of their cytotoxic potential.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Xanthone (unsubstituted) | HepG2 (Liver) | 85.3 | [11] |

| 3,6-Dihydroxyxanthone | P388 (Murine Leukemia) | 10.4 | [5] |

| 1,7-Dihydroxyxanthone | HepG2 (Liver) | 13.2 | [11] |

| 1,3,6,8-Tetrahydroxyxanthone | HepG2 (Liver) | 9.18 | [11] |

| 4-Chloro-3,6-dihydroxyxanthone | P388 (Murine Leukemia) | 0.69 | [5] |

| 3,4,6-Trihydroxyxanthone | WiDr (Colon) | 37.8 | [2][4] |

| Paeciloxanthone | HepG2 (Liver) | 3.33 | [2] |

| Secalonic acid D | K562 (Leukemia) | 0.43 | [2] |

Lower IC₅₀ values indicate higher potency.

Mechanisms of Anticancer Action: How Xanthones Induce Cell Death

Xanthone derivatives exert their anticancer effects through a variety of mechanisms, often inducing apoptosis (programmed cell death) and inhibiting key cellular processes required for cancer cell survival and proliferation.[5]

Key mechanisms include:

-

Induction of Apoptosis: Many xanthones trigger apoptosis by activating caspase proteins, the executioners of cell death.[5] This is often achieved through the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade.[12][13] Some compounds can also up-regulate pro-apoptotic proteins like Bax while down-regulating anti-apoptotic proteins like Bcl-2.[5]

-

Enzyme Inhibition: Xanthones can inhibit crucial enzymes involved in cancer progression. This includes topoisomerases (disrupting DNA replication), protein kinases (blocking signaling pathways that control cell growth), and cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer development.[2][4][5]

-

Cell Cycle Arrest: Some derivatives can halt the cell division cycle at specific checkpoints (e.g., G0/G1 phase), preventing cancer cells from replicating.[5][12]

Visualizing the Apoptotic Pathway

The intrinsic apoptosis pathway is a common target for xanthone derivatives. The following diagram illustrates the key steps in this process.

Caption: The intrinsic apoptosis pathway often activated by xanthone derivatives.

Experimental Workflows and Protocols

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential. This section outlines the typical workflow for evaluating the anticancer activity of a compound and provides detailed methodologies for key assays.

General Workflow for In Vitro Anticancer Screening

Caption: A standard experimental workflow for screening xanthone derivatives.

Detailed Experimental Protocols

The following protocols are foundational for assessing the anticancer properties of xanthone derivatives.

1. Protocol: MTT Assay for Cell Viability

-

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the xanthone compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well. Gently pipette to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

-

2. Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

-

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the xanthone compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.[14]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- & PI-; early apoptotic cells are Annexin V+ & PI-; late apoptotic/necrotic cells are Annexin V+ & PI+.

-

Conclusion